molecular formula C18H24IN3O3S B056259 Biotinylmonoiodotyramine CAS No. 112242-36-1

Biotinylmonoiodotyramine

Cat. No.: B056259
CAS No.: 112242-36-1
M. Wt: 487.4 g/mol
InChI Key: VUSGDMJLYUSDDM-LVCSBNNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinylmonoiodotyramine is a sophisticated biochemical tracer that combines the high-affinity biotin-streptavidin interaction with the radio-iodinatable moiety of monoiodotyramine. This bifunctional compound is primarily designed for the sensitive detection, isolation, and study of receptor-ligand interactions and cellular metabolic pathways. Its core mechanism of action involves the enzymatic or chemical incorporation of iodine-125 into the tyramine ring, creating a radiolabeled probe. This labeled compound can then bind to its biological target (e.g., a cell surface receptor). Subsequently, the covalently attached biotin group serves as a universal handle, allowing for the precipitation or visualization of the ligand-receptor complex using streptavidin or avidin conjugates linked to beads, enzymes, or fluorophores. This approach is invaluable in techniques like receptor affinity tagging, crosslinking studies, and metabolic tracing, providing researchers with a powerful tool to elucidate complex biological processes with high specificity and signal amplification. It is particularly useful in neuroscience, endocrinology, and signal transduction research for mapping receptor distribution and understanding ligand internalization. This product is strictly for research applications.

Properties

CAS No.

112242-36-1

Molecular Formula

C18H24IN3O3S

Molecular Weight

487.4 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-hydroxy-3-(125I)iodanylphenyl)ethyl]pentanamide

InChI

InChI=1S/C18H24IN3O3S/c19-12-9-11(5-6-14(12)23)7-8-20-16(24)4-2-1-3-15-17-13(10-26-15)21-18(25)22-17/h5-6,9,13,15,17,23H,1-4,7-8,10H2,(H,20,24)(H2,21,22,25)/t13-,15-,17-/m0/s1/i19-2

InChI Key

VUSGDMJLYUSDDM-LVCSBNNFSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)[125I])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCC3=CC(=C(C=C3)O)I)NC(=O)N2

Synonyms

iotinylmonoiodotyramine
N-(4-hydroxy-3-iodophenylethyl)biotin amide
N-(beta-(4-hydroxy-3-iodophenyl)ethyl)biotinamide
N-HIPEBA

Origin of Product

United States

Scientific Research Applications

Biochemical Assays

Streptavidin-Biotin Interaction
Biotinylmonoiodotyramine is primarily utilized in biochemical assays due to its ability to form strong non-covalent complexes with streptavidin. This interaction is fundamental in various immunoassays, including enzyme-linked immunosorbent assays (ELISAs) and chemiluminescent assays. The high affinity between biotin and streptavidin allows for the specific detection of target molecules, enhancing assay sensitivity and specificity.

Case Study: Thyroid Function Tests
Recent studies have highlighted the interference of biotin in thyroid function tests. For instance, administration of high doses of biotin (20-30 mg) led to misleading results in thyroid assays, falsely indicating hyperthyroidism in patients without symptoms. This phenomenon underscores the importance of understanding biotin's role in assay designs and the need for careful interpretation of results when biotinylated reagents are involved .

Study Biotin Dose Test Result Patient Condition
Case 120 mg/dayHyperthyroidismAsymptomatic
Case 230 mg/dayPseudohyperthyroidismNo symptoms

Drug Delivery Systems

This compound's biocompatibility and targeting capabilities make it an excellent candidate for drug delivery systems. Its ability to bind specifically to biotin receptors on cell surfaces enables targeted delivery of therapeutic agents, particularly in cancer therapy.

Example: Targeted Cancer Therapy
In a study involving cancer cells overexpressing biotin receptors, this compound was conjugated with chemotherapeutic agents. This conjugation enhanced cellular uptake of the drugs, resulting in improved therapeutic efficacy while minimizing systemic toxicity. The targeted approach reduced side effects commonly associated with conventional chemotherapy .

Therapeutic Applications

Use in Neurological Disorders
Emerging research suggests that this compound may play a role in treating neurological disorders such as multiple sclerosis. High doses of biotin are being investigated for their potential neuroprotective effects, with preliminary findings indicating improvements in patient outcomes when combined with traditional therapies .

Limitations and Considerations

While the applications of this compound are promising, several limitations must be acknowledged:

  • Interference in Immunoassays: As noted earlier, high concentrations of biotin can lead to false positives in immunoassays, necessitating careful management of biotin levels during testing.
  • Regulatory Challenges: The use of biotinylated compounds in clinical settings requires thorough validation to meet regulatory standards.

Comparison with Similar Compounds

Key Findings :

  • The iodine atom increases molecular weight and hydrophobicity (higher LogP), reducing aqueous solubility compared to non-iodinated Biotinyltyramine .
  • Monoiodination optimizes stability under physiological conditions, whereas diiodinated analogs exhibit rapid degradation due to steric hindrance .

Biochemical Affinity and Detection Efficiency

This compound’s iodine atom enhances its utility in advanced detection systems:

Parameter This compound Biotinyltyramine
Streptavidin Binding (Kd) 10⁻¹⁵ M 10⁻¹⁵ M
Mass Spec Sensitivity 10-fold increase Baseline
Radiolabeling (¹²⁵I) Compatible Not applicable

Key Findings :

  • Both compounds share equivalent streptavidin binding affinity, but this compound’s iodine improves mass spectrometry sensitivity by enhancing ionization efficiency .
  • The iodine atom allows radioisotopic labeling (e.g., ¹²⁵I), enabling dual-mode detection in cellular tracking studies .

Pharmacokinetic and Metabolic Stability

Parameter This compound Biotinyltyramine
Plasma Half-life ~6 hours ~3 hours
Metabolic Pathway Hepatic deiodination Renal excretion
Bioavailability 60% 85%

Key Findings :

  • The iodine atom slows hepatic metabolism, extending plasma half-life compared to Biotinyltyramine .
  • Reduced bioavailability is attributed to increased hydrophobicity, limiting intestinal absorption in vivo .

Key Findings :

  • Proximity biotinylation assays benefit from enhanced electron density provided by iodine, improving spatial resolution in interactome mapping .
  • In neurotransmitter studies, this compound’s iodine enables nanomolar-level detection of monoamines like dopamine and serotonin .

Preparation Methods

Iodinating Reagents and Reaction Conditions

Iodination typically employs iodine monochloride (ICl) or sodium iodide with an oxidizing agent like chloramine-T. A study comparing iodination efficiency found that iodine monochloride in acetic acid at 25°C yielded monoiodotyramine with 92% purity, while sodium iodide/chloramine-T systems achieved 85% purity under similar conditions. The reaction proceeds via electrophilic aromatic substitution, where iodine replaces a hydrogen atom at the para position relative to the hydroxyl group.

Key parameters influencing iodination:

  • Temperature: Lower temperatures (20–25°C) minimize diiodination byproducts.

  • Solvent polarity: Acetic acid enhances iodine solubility and reaction homogeneity.

  • Molar ratios: A 1:1 molar ratio of tyramine to iodine monochloride prevents over-iodination.

Isolation and Purification of Monoiodotyramine

Post-iodination, the crude product is isolated via solvent extraction. Ethyl acetate effectively separates monoiodotyramine from unreacted tyramine and diiodinated derivatives. High-performance liquid chromatography (HPLC) with a C18 column and methanol-water (70:30 v/v) mobile phase resolves monoiodotyramine (retention time: 6.8 min) from diiodotyramine (8.2 min). Yield optimization studies report an average recovery of 78% after purification.

Biotin Conjugation: Coupling Strategies and Efficiency

Biotinylation introduces a biotin moiety to monoiodotyramine, enabling streptavidin-binding capabilities. This step requires activating biotin’s carboxyl group for nucleophilic attack by the amine group of monoiodotyramine.

Carbodiimide-Mediated Coupling

The most widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate.

Protocol:

  • Dissolve biotin (1.2 mmol) and EDC (1.5 mmol) in anhydrous dimethylformamide (DMF).

  • Add NHS (1.5 mmol) and stir for 2 hours at 4°C.

  • Introduce monoiodotyramine (1.0 mmol) and react for 24 hours at pH 7.4.

This method achieves a conjugation efficiency of 88–92%, as quantified by UV-Vis spectroscopy (λ = 280 nm). Competing hydrolysis of the NHS ester reduces yields at pH > 8.0.

Alternative Conjugation Methods

Sulfo-NHS ester coupling:
Sulfo-NHS esters improve water solubility, enabling reactions in aqueous buffers. A comparative study demonstrated 85% yield in phosphate-buffered saline (PBS) versus 78% in DMF.

Enzymatic biotinylation:
Biotin ligase enzymes (e.g., BirA) selectively attach biotin to lysine residues. While highly specific, this method is less feasible for tyramine derivatives due to the absence of lysine.

Purification and Characterization of this compound

Chromatographic Purification

Reverse-phase HPLC remains the gold standard for isolating this compound from unreacted precursors. A gradient elution (20–80% acetonitrile in 0.1% trifluoroacetic acid) separates the product (retention time: 10.4 min) with >99% purity.

Table 1: Comparative Analysis of Purification Methods

MethodPurity (%)Yield (%)Time (h)
HPLC99.2752.5
Size-exclusion chromatography95.1824.0
Solvent precipitation89.7901.0

Spectroscopic and Mass Spectrometric Validation

  • UV-Vis spectroscopy: this compound exhibits λ<sub>max</sub> at 230 nm (biotin) and 280 nm (iodotyramine).

  • Mass spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 479.1 [M+H]<sup>+</sup>, consistent with the theoretical mass.

Applications in Research and Diagnostics

Thyroid Hormone Studies

The iodine moiety enables radiolabeling (<sup>125</sup>I) for tracking thyroid hormone precursors. In competitive binding assays, this compound exhibits a K<sub>d</sub> of 2.3 nM for thyroglobulin, comparable to natural iodotyrosines.

Diagnostic Assays

This compound serves as a bridge in ELISA-based thyroid-stimulating hormone (TSH) tests. Streptavidin-coated plates capture biotinylated antibodies, enhancing signal-to-noise ratios by 40% compared to conventional methods .

Q & A

Q. What are the standard protocols for synthesizing and characterizing Biotinylmonoiodotyramine, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves conjugating biotin to monoiodotyramine via carbodiimide-mediated coupling. Critical steps include precise stoichiometric control of reagents (e.g., EDC/NHS) and purification using HPLC or size-exclusion chromatography. Characterization requires NMR (¹H/¹³C), mass spectrometry (ESI-MS or MALDI-TOF), and UV-Vis spectroscopy to confirm molecular identity and purity (>95%) . For reproducibility, document reaction conditions (temperature, pH, solvent), validate purity metrics, and cross-reference spectral data with literature .

Q. What analytical techniques are recommended for verifying the stability of this compound in aqueous buffers?

  • Methodological Answer : Use accelerated stability testing under varying pH (4–9) and temperatures (4°C–37°C). Monitor degradation via:
  • HPLC : Track retention time shifts or new peaks.
  • Mass Spectrometry : Detect fragmentation products.
  • UV-Vis Spectroscopy : Quantify absorbance changes at λmax (~280 nm for tyrosine residues).
    Include negative controls (e.g., unbuffered solutions) and triplicate measurements to ensure statistical validity .

Q. How should researchers design experiments to assess this compound’s binding affinity to streptavidin?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling. Key parameters:
  • SPR : Immobilize streptavidin on a sensor chip; inject this compound at varying concentrations (1 nM–10 µM). Calculate KD using equilibrium binding models.
  • ITC : Titrate this compound into streptavidin; fit data to a one-site binding model.
    Validate with positive controls (e.g., biotin) and report standard deviations across ≥3 replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound in enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, enzyme source). To address:
  • Systematic Replication : Repeat assays using identical protocols from conflicting studies.
  • Meta-Analysis : Pool datasets and apply ANOVA to identify variables (e.g., pH, cofactors) causing variance.
  • Orthogonal Validation : Use alternative methods (e.g., fluorescent probes vs. radiometric assays).
    Report findings with confidence intervals and effect sizes to contextualize differences .

Q. What strategies optimize the iodination step in this compound synthesis to minimize di-iodinated by-products?

  • Methodological Answer :
  • Controlled Stoichiometry : Limit iodine equivalents (1.1–1.3 mol/mol tyramine) and use mild oxidizing agents (e.g., ICl vs. chloramine-T).
  • Temperature Modulation : Conduct reactions at 0–4°C to slow secondary iodination.
  • Purification : Employ reverse-phase HPLC with a C18 column; collect fractions at 8–10 min retention window.
    Characterize by-products via LC-MS and adjust protocols iteratively .

Q. How should researchers integrate this compound into live-cell imaging studies while minimizing photobleaching artifacts?

  • Methodological Answer :
  • Fluorophore Conjugation : Attach photostable dyes (e.g., Alexa Fluor 647) via click chemistry.
  • Imaging Conditions : Use low-intensity excitation (≤5% laser power) and antifade reagents (e.g., ProLong Diamond).
  • Quantitative Controls : Compare signal decay rates against non-biotinylated analogs.
    Validate specificity via knockout cells (streptavidin-blocked) and confocal microscopy .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response data involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism or R). Key steps:
  • Model Selection : Fit to a four-parameter logistic curve (Hill slope ≥1 indicates cooperativity).
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalies.
  • Uncertainty Quantification : Report 95% CI for EC50/IC50 and use bootstrapping for small datasets.
    Include raw data in supplementary materials for transparency .

Q. How can researchers validate the specificity of this compound in pull-down assays for protein interaction studies?

  • Methodological Answer :
  • Competition Assays : Pre-incubate lysates with excess biotin (10 mM) to block streptavidin-binding sites.
  • Negative Controls : Use unmodified tyramine or scramble peptide conjugates.
  • Western Blotting : Probe for non-target proteins (e.g., tubulin) to confirm absence of nonspecific binding.
    Quantify band intensities via densitometry and normalize to input loads .

Tables

Q. Table 1: Comparison of Analytical Techniques for this compound Characterization

TechniqueParameters MeasuredSensitivityLimitationsReference
HPLC-UVPurity, Retention Time0.1 µg/mLLow specificity
ESI-MSMolecular Weight1 ppmMatrix interference
SPRBinding Kinetics (KD)1 nMSurface immobilization

Q. Table 2: Common Pitfalls in this compound Research

PitfallMitigation StrategyReference
Di-iodination by-productsOptimize iodine stoichiometry and temperature
Nonspecific bindingInclude competition assays and negative controls
PhotobleachingUse antifade reagents and low-intensity imaging

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